molecular formula C14H9N3O3S B3051141 Benzamide, N-2-benzothiazolyl-3-nitro- CAS No. 313404-35-2

Benzamide, N-2-benzothiazolyl-3-nitro-

Cat. No.: B3051141
CAS No.: 313404-35-2
M. Wt: 299.31 g/mol
InChI Key: FLEGWDNQYJYYOD-UHFFFAOYSA-N
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Description

Benzamide, N-2-benzothiazolyl-3-nitro- is a chemical compound with a molecular formula of C14H9N3O3S. It is a derivative of benzamide, featuring a benzothiazole ring substituted with a nitro group at the third position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Benzothiazole derivatives, such as Benzamide, N-2-benzothiazolyl-3-nitro-, have been found to exhibit a wide range of biological activities and medicinal applications . They have been reported to display antibacterial activity by inhibiting various targets including dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and inhibit their function, leading to their antibacterial activity . For example, they can inhibit the function of DNA gyrase, an enzyme that is essential for bacterial DNA replication .

Biochemical Pathways

Benzothiazole derivatives affect various biochemical pathways due to their interaction with multiple targets. For instance, by inhibiting the function of DNA gyrase, they can disrupt the DNA replication process in bacteria, leading to their antibacterial activity . They can also inhibit the function of enzymes involved in the synthesis of bacterial cell walls, such as MurB, leading to the disruption of cell wall synthesis .

Result of Action

The result of the action of Benzamide, N-2-benzothiazolyl-3-nitro-, is the inhibition of bacterial growth due to its antibacterial activity . By inhibiting the function of key enzymes in bacteria, it disrupts essential processes such as DNA replication and cell wall synthesis, leading to the death of the bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-2-benzothiazolyl-3-nitro- typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by nitration. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, where the nitration of benzothiazole derivatives is carried out under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-2-benzothiazolyl-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzothiazole derivatives.

    Reduction: Formation of aminobenzothiazole derivatives.

    Substitution: Formation of halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Benzamide, N-2-benzothiazolyl-3-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-2-benzothiazolyl-4-nitro-
  • 2-Nitrobenzamide
  • Benzothiazole derivatives with various substitutions

Uniqueness

Benzamide, N-2-benzothiazolyl-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the third position of the benzothiazole ring differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c18-13(9-4-3-5-10(8-9)17(19)20)16-14-15-11-6-1-2-7-12(11)21-14/h1-8H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEGWDNQYJYYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351850
Record name Benzamide, N-2-benzothiazolyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313404-35-2
Record name Benzamide, N-2-benzothiazolyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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